1H-四唑-5-基乙腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

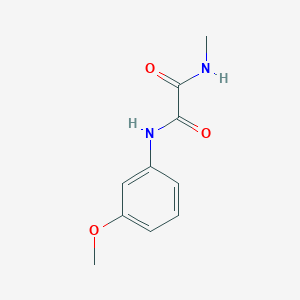

1H-tetrazol-5-ylacetonitrile is a compound that belongs to the class of organic heterocyclic compounds known as tetrazoles . Tetrazoles are synthetic organic heterocyclic compounds comprising high nitrogen content among stable heterocycles . They have found use in pharmaceuticals as lipophilic spacers and carboxylic acid surrogates .

Synthesis Analysis

The synthesis of 1H-tetrazol-5-ylacetonitrile involves multicomponent condensation reactions of some aromatic aldehydes or indolin-2,3-dione with malononitrile and sodium azide . The synthesized compounds were characterized by spectroscopic methods such as Fourier-transform infrared (FTIR), nuclear magnetic resonance (NMR), and mass spectroscopy (MS) .Molecular Structure Analysis

The molecular structure of 1H-tetrazol-5-ylacetonitrile has been characterized by various spectroscopic methods including FTIR, NMR, and MS . These methods provide information about the molecular structure and the functional groups present in the compound.Chemical Reactions Analysis

1H-tetrazol-5-ylacetonitrile undergoes various chemical reactions due to its high reactivity. It has been used in the synthesis of various substituted phenylhydrazono-1H-tetrazol-5-yl-acetonitriles . The reaction mechanism involves the formation of a tetrazole ring, which is a process that has been extensively studied due to its explosive properties and biological importance .科学研究应用

合成效用和方法学进展

5-取代的 1H-四唑,包括 1H-四唑-5-基乙腈之类的化合物,在合成化学中至关重要。它们在药物化学中用作羧酸的生物等排体,增强了药物化合物的代谢稳定性。最近的进展集中在为这些化合物开发更高效、更环保的合成方法。已经探索了微波辅助合成、使用多相催化剂以及使用纳米粒子作为催化剂等技术来改进这些四唑的合成(Mittal & Awasthi, 2019)。

催化和绿色化学

5-(4'-甲基联苯-2-基)-1H-四唑的水热合成例证了向更清洁、更安全的合成方法的推进。这种特定方法无需进一步重结晶即可实现高收率和产品纯度,突显了向更可持续的化学实践的转变(Wang, Cai, & Xiong, 2013)。

光分解研究

对四唑衍生物(如 1-甲基-4-苯基-1H-四唑-5(4H)-硫酮)的光分解的研究提供了对它们的稳定性和在工业、农业和医药环境中的潜在应用的见解。这些化合物向光稳定的最终产物的清洁光分解突出了它们在光照下稳定性至关重要的环境中的效用(Alawode, Robinson, & Rayat, 2011)。

RNA 合成

5-(苄基巯基)-1H-四唑等四唑作为 RNA 合成中的活化剂表现出优异的活性,显着提高了偶联产率并缩短了合成时间。该应用强调了四唑衍生物在核酸化学和 RNA 分子合成领域的意义,对研究和治疗开发都有影响(Welz & Müller, 2002)。

多组分反应

使用多组分反应 (MCR) 合成四唑衍生物提供了一种会聚的方法来创建多样化的分子支架。MCR 为四唑提供了结合新颖性、多样性和复杂性的途径,这对于药物发现和开发至关重要。这种方法学强调了四唑衍生物在合成复杂分子中的适应性和多功能性(Neochoritis, Zhao, & Dömling, 2019)。

未来方向

The future directions in the research of 1H-tetrazol-5-ylacetonitrile could involve the development of more efficient and eco-friendly methods for their synthesis . Additionally, further studies could focus on exploring its potential applications in various fields such as pharmaceuticals, agriculture, biochemistry, and pharmacology .

作用机制

Target of Action

1H-Tetrazol-5-ylacetonitrile, also known as 2-(1H-1,2,3,4-TETRAZOL-5-YL)ACETONITRILE, is a synthetic organic heterocyclic compound Tetrazoles in general have been used as bio-isosteric replacements for carboxylic acids in medicinal chemistry . They have found use in various clinical drugs, including losartan, cefazolin, and alfentanil .

Mode of Action

Tetrazoles are known to act as nonclassical bioisosteres of carboxylic acids due to their near pka values . They are regarded as biologically equivalent to the carboxylic acid group . This suggests that 1H-Tetrazol-5-ylacetonitrile may interact with its targets in a similar manner to carboxylic acids.

Biochemical Pathways

It is known that tetrazoles have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . This suggests that 1H-Tetrazol-5-ylacetonitrile may affect multiple biochemical pathways.

Pharmacokinetics

Tetrazolate anions are known to be more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This suggests that 1H-Tetrazol-5-ylacetonitrile may have good bioavailability.

Result of Action

Some substituted phenylhydrazono-1h-tetrazol-5-yl-acetonitriles have been synthesized and investigated for their antimicrobial activities against bacillus cereus, escherichia coli, pseudomonas aeruginosa, and staphylococcus aureus . This suggests that 1H-Tetrazol-5-ylacetonitrile may have similar antimicrobial effects.

Action Environment

It is known that tetrazoles are stable over a wide ph range and they are also stable to various oxidizing and reducing agents . This suggests that 1H-Tetrazol-5-ylacetonitrile may have a broad range of stability under different environmental conditions.

生化分析

Biochemical Properties

1H-tetrazol-5-ylacetonitrile is a nitrogen-rich heterocycle possessing both electron-donating and electron-withdrawing properties . The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions . This property allows 1H-tetrazol-5-ylacetonitrile to interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .

Molecular Mechanism

The planar structure of tetrazole, which allows for the stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, suggests that it may interact with biomolecules through binding interactions . This could potentially lead to enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

Tetrazoles are known for their excellent thermal stabilities , suggesting that 1H-tetrazol-5-ylacetonitrile may also exhibit good stability over time.

Metabolic Pathways

Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids in medicinal chemistry . This suggests that 1H-tetrazol-5-ylacetonitrile may interact with enzymes or cofactors and could potentially affect metabolic flux or metabolite levels.

Transport and Distribution

Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This suggests that 1H-tetrazol-5-ylacetonitrile may also be transported and distributed within cells and tissues in a similar manner.

Subcellular Localization

The lipid solubility of tetrazolate anions suggests that 1H-tetrazol-5-ylacetonitrile may be able to penetrate cell membranes and localize within various subcellular compartments . The effects of this localization on the activity or function of 1H-tetrazol-5-ylacetonitrile would depend on the specific compartments or organelles to which it localizes.

属性

IUPAC Name |

2-(2H-tetrazol-5-yl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N5/c4-2-1-3-5-7-8-6-3/h1H2,(H,5,6,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XONQDQHBPSHLPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)C1=NNN=N1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

109.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B2815784.png)

![Methyl 4-[(1-morpholin-4-ylcyclobutyl)methylsulfamoyl]benzoate](/img/structure/B2815786.png)

![1-[2-(Trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B2815787.png)

![3-(4-Chlorophenyl)sulfonyl-6-ethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2815789.png)

![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylpicolinamide](/img/structure/B2815797.png)

![N-[4,4,4-Trifluoro-3-hydroxy-3-(1-methylimidazol-2-yl)butyl]but-2-ynamide](/img/structure/B2815800.png)